Dichloronitromethane

Übersicht

Beschreibung

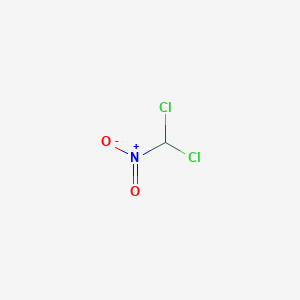

Dichloronitromethane is an organic compound with the chemical formula CHCl₂NO₂. It is a member of the halonitromethane group, which are known for their presence as disinfection byproducts in drinking water. These compounds are formed during the chlorination process used for water disinfection and have been identified as potential environmental pollutants .

Vorbereitungsmethoden

Dichloronitromethane can be synthesized through various methods. One common synthetic route involves the chlorination of nitromethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The reaction proceeds as follows:

CH3NO2+2Cl2→CHCl2NO2+2HCl

Industrial production methods for this compound are not extensively documented, but it is primarily produced as a byproduct during the chlorination of organic compounds in water treatment processes .

Analyse Chemischer Reaktionen

Hydrolysis

Dichloronitromethane undergoes hydrolysis in aqueous environments, producing nitrous acid (HNO₂) and hydrochloric acid (HCl) as byproducts:

This reaction is pH-dependent, with faster rates observed in alkaline conditions due to nucleophilic attack by hydroxide ions .

Key Findings :

-

The reaction proceeds via nucleophilic substitution at the carbon bonded to the nitro group.

Reduction Reactions

Reductive pathways dominate in environments with reducing agents (e.g., hydrogen sulfide, zerovalent iron):

(a) Stepwise Dechlorination

In the presence of hydrogen sulfide (HS⁻), this compound undergoes sequential dechlorination:

This pathway produces chloronitromethane (ClCH₂NO₂) and eventually nitromethane (CH₃NO₂) .

(b) Radical-Mediated Reduction

Advanced reduction processes (ARPs) using hydrated electrons () degrade this compound via:

Kinetic Data :

| Reaction Pathway | Rate Constant () |

|---|---|

Free-Radical Reactions

This compound reacts with hydroxyl radicals () in advanced oxidation processes (AOPs):

Key Observations :

-

Radical attack occurs preferentially at the C–Cl bonds , leading to mineralization .

-

Competing pathways include H-abstraction from the methyl group.

Environmental Redox Reactions

In groundwater and soil systems, this compound participates in redox cycles:

(a) Interaction with Hydrogen Sulfide

Studies show this compound reacts with HS⁻ to form sulfur-containing intermediates and nitromethane derivatives :

(b) Photodegradation

Under UV irradiation, this compound decomposes via homolytic cleavage of C–Cl bonds, generating chlorine radicals () and nitro intermediates.

Substitution Reactions

This compound undergoes nucleophilic substitution with hydroxide, amines, and thiols:

Reactivity Trends :

-

Steric hindrance from chlorine atoms slows substitution kinetics.

Comparative Reactivity Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production

Dichloronitromethane serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules. For instance, it is involved in the synthesis of nitro-containing compounds that are essential in medicinal chemistry.

Reagent in Organic Reactions

DCNM is utilized as a reagent in several organic reactions, including nucleophilic substitutions and reductions. Its reactivity stems from the presence of both chlorine and nitro groups, which can facilitate diverse transformation pathways. This capability makes it an important reagent in laboratories focused on organic synthesis.

Analytical Chemistry

Solvent for Chromatography

In analytical chemistry, this compound is employed as a solvent for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its properties allow for the effective separation and analysis of various compounds, particularly in environmental samples where trace analysis is critical.

Disinfection Byproduct Studies

Recent studies have identified DCNM as a significant disinfection byproduct (DBP) formed during the chlorination of drinking water. Research has focused on its health impacts, emphasizing the need to monitor DBPs like DCNM to ensure safe drinking water standards. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to detect and quantify DCNM in water samples .

Environmental Applications

Transformation Products in Soil

Research indicates that this compound can be produced as a transformation product during the dechlorination of other chlorinated compounds, such as chloropicrin. Understanding these transformation pathways is essential for assessing the environmental fate of fumigants used in agriculture. Studies suggest that DCNM may have less toxicity than its parent compounds, highlighting its potential role in reducing environmental risks associated with pesticide use .

Groundwater Monitoring

this compound has been monitored as part of groundwater studies aimed at understanding the persistence and degradation of halogenated compounds. Its presence indicates potential contamination from agricultural practices, necessitating comprehensive monitoring programs to safeguard water quality .

Case Study 1: Health Impact Assessment

A significant study assessed the health impacts of DBPs, including this compound, focusing on their formation during water treatment processes. The findings indicated that long-term exposure to certain DBPs may be linked to increased cancer risks and other health issues. This research underscores the importance of evaluating compounds like DCNM within regulatory frameworks for drinking water safety .

Case Study 2: Agricultural Use

In agricultural settings, this compound has been investigated as a product of chloropicrin degradation. This study explored how DCNM forms during soil fumigation processes and its implications for soil health and pest management strategies. The research suggests that managing chlorinated fumigants effectively can minimize the formation of potentially harmful byproducts like DCNM .

Comparative Analysis Table

| Compound Name | Chemical Formula | Key Features | Applications |

|---|---|---|---|

| This compound | CHCl₂NO₂ | Intermediate in synthesis; DBP in drinking water | Organic synthesis; analytical chemistry |

| Chloropicrin | CCl₃NO₂ | Strong irritant; widely used pesticide | Soil fumigation |

| 1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar structure; different functional group | Chemical synthesis |

| Trichloroacetic Acid | CCl₃COOH | Stronger acid; used in various chemical processes | Herbicide; chemical synthesis |

Wirkmechanismus

The mechanism of action of dichloronitromethane is primarily related to its reactivity as a halonitromethane. It can undergo hydrolysis and reduction reactions, leading to the formation of various products that can interact with biological systems. Its potential cytotoxicity and genotoxicity are of particular concern, as it can induce DNA strand breaks and other cellular damage.

Vergleich Mit ähnlichen Verbindungen

Dichloronitromethane is part of the halonitromethane group, which includes compounds such as:

- Chloronitromethane (CH₂ClNO₂)

- Trichloronitromethane (CCl₃NO₂)

- Bromonitromethane (CH₂BrNO₂)

- Dibromonitromethane (CHBr₂NO₂)

- Tribromonitromethane (CBr₃NO₂)

Compared to its analogs, this compound is unique due to its specific combination of two chlorine atoms and one nitro group. This combination imparts distinct reactivity and properties, making it useful in specific synthetic and research applications .

Biologische Aktivität

Dichloronitromethane (DCNM), with the chemical formula CHCl₂NO₂, is a halogenated organic compound that has garnered attention due to its notable biological activity and potential health impacts. This article explores the biological effects, environmental behavior, and relevant case studies associated with DCNM.

This compound is a colorless liquid at room temperature, characterized by its distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various chemical applications. The compound contains two chlorine atoms and one nitro group, which contribute to its reactivity and biological effects.

Biological Activity

Irritant Properties

DCNM is recognized primarily for its irritant properties. Exposure can lead to significant health issues, including:

- Respiratory Irritation : Inhalation of DCNM can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.

- Dermal Effects : Contact with skin can result in severe irritation or burns.

- Ocular Effects : Exposure to the eyes may lead to irritation and potential damage.

Due to these effects, strict safety measures are recommended when handling this compound.

Toxicological Studies

Recent studies have highlighted the potential carcinogenic risks associated with this compound. A case study conducted on halogenated hydrocarbons emitted by pharmaceutical companies identified DCNM as a compound with both non-cancer and cancer risks for workers exposed to it. The study noted that DCNM's presence in emissions was significant, emphasizing the need for better management of such compounds in industrial settings .

Environmental Impact

This compound's behavior in environmental systems has also been a subject of research. Its persistence as an atmospheric contaminant raises concerns about its long-term health effects on humans and ecosystems. Studies indicate that DCNM can be classified among emerging contaminants due to its toxicity and low oxidation rates in the atmosphere .

Comparative Analysis

The following table compares this compound with other similar halogenated compounds regarding their biological activity:

| Compound Name | Chemical Formula | Key Biological Effects |

|---|---|---|

| This compound | CHCl₂NO₂ | Respiratory irritant; potential carcinogen |

| Chloropicrin | CCl₃NO₂ | Severe irritant; used as a pesticide |

| 1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar irritant properties; used in organic synthesis |

| Trichloroacetic Acid | CCl₃COOH | Strong acid; known for its toxicity |

Case Studies

-

Pharmaceutical Industry Emissions

A comprehensive analysis of VOC emissions from pharmaceutical companies revealed that this compound was among the most prevalent halogenated hydrocarbons detected. The study emphasized the need for enhanced emission control strategies to mitigate health risks associated with exposure to such compounds . -

Water Quality Studies

Research on disinfection by-products (DBPs) in water treatment processes has also included this compound, highlighting its potential formation during chlorination processes. The implications for human health are significant, as DBPs are known to pose various health risks, including cancer .

Eigenschaften

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.